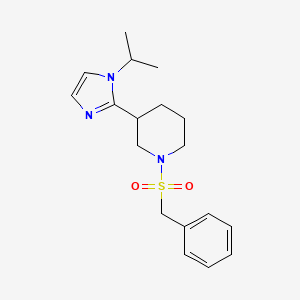![molecular formula C20H26ClFN2O3 B5636536 9-[(3-chloro-4-fluorophenoxy)acetyl]-2-isopropyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5636536.png)
9-[(3-chloro-4-fluorophenoxy)acetyl]-2-isopropyl-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "9-[(3-chloro-4-fluorophenoxy)acetyl]-2-isopropyl-2,9-diazaspiro[5.5]undecan-3-one" involves several key steps, including spirocyclization of pyridine substrates and intramolecular addition reactions. A notable method involves the in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile, facilitated by catalysts such as Ti(O i Pr)₄ (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by the presence of a spirocyclic framework that includes nitrogen atoms within the cycle. This structural motif contributes to the compound's distinct chemical and physical properties. The diazaspiro[5.5]undecane nucleus, in particular, has been incorporated into various compounds to explore its potential as a central template for nonpeptide ligands, demonstrating its versatility in medicinal chemistry applications (Smyth et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[5.5]undecane derivatives, including "9-[(3-chloro-4-fluorophenoxy)acetyl]-2-isopropyl-2,9-diazaspiro[5.5]undecan-3-one," is influenced by the presence of functional groups attached to the spirocyclic core. These compounds can undergo various chemical reactions, such as Michael addition, which is a key step in the synthesis of many diazaspiro[5.5]undecane derivatives (Yang et al., 2008).
Propiedades
IUPAC Name |
9-[2-(3-chloro-4-fluorophenoxy)acetyl]-2-propan-2-yl-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClFN2O3/c1-14(2)24-13-20(6-5-18(24)25)7-9-23(10-8-20)19(26)12-27-15-3-4-17(22)16(21)11-15/h3-4,11,14H,5-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOISBWHGQXWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2(CCC1=O)CCN(CC2)C(=O)COC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(3-Chloro-4-fluorophenoxy)acetyl]-2-isopropyl-2,9-diazaspiro[5.5]undecan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({1-cyclohexyl-3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}methyl)-1H-1,2,3-triazole](/img/structure/B5636461.png)
![N-methyl-1-(3-methyl-4-pyridinyl)-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5636476.png)

![N'-[(3S*,4R*)-1-(1H-indol-6-ylcarbonyl)-4-isopropylpyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5636488.png)
![(6-isopropylpyrimidin-4-yl)[2-(pyridin-3-ylamino)ethyl]amine](/img/structure/B5636490.png)
![4-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-prolyl}morpholine](/img/structure/B5636492.png)
![3,5-dimethyl-7-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5636496.png)
![3-phenyl-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5636501.png)
![2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B5636508.png)
![2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B5636516.png)
![2-[(2,5-dichlorophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5636518.png)
![N'-{(3S*,4R*)-1-[3-(3-chloro-5-isoxazolyl)propanoyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5636522.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5636532.png)
![2-benzyl-8-[2-(methylthio)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5636544.png)